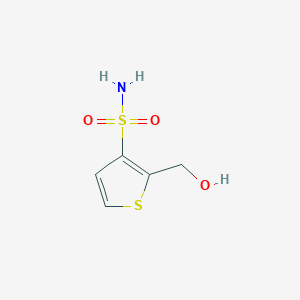

2-(Hydroxymethyl)thiophene-3-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be efficiently carried out using the Suzuki cross-coupling reaction, which involves the reaction of various aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild and suitable temperature conditions (Noreen et al., 2017). This method offers a convenient approach to synthesize a wide range of thiophene sulfonamide derivatives, showcasing the versatility and adaptability of thiophene chemistry in creating complex molecules.

Molecular Structure Analysis

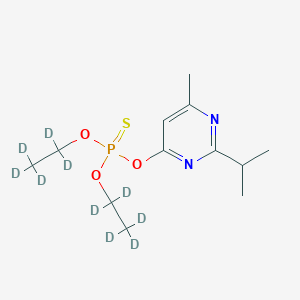

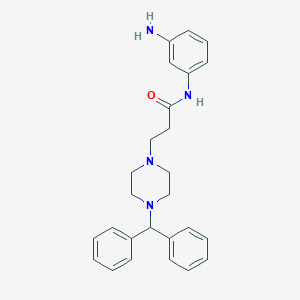

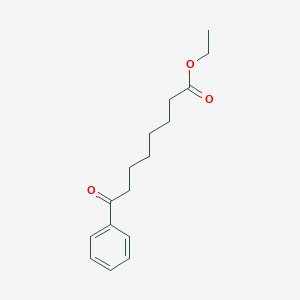

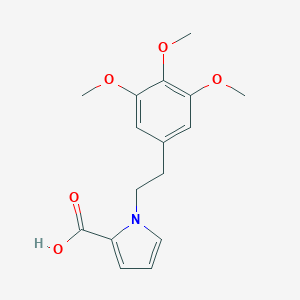

The molecular structure of thiophene sulfonamide derivatives, including 2-(Hydroxymethyl)thiophene-3-sulfonamide, features a thiophene ring substituted with a sulfonamide group, which plays a crucial role in determining the compound's chemical behavior and reactivity. The presence of hydroxymethyl groups further adds to the complexity of the molecule, influencing its physical and chemical properties. Detailed molecular structure analysis can be conducted using X-ray crystallography and spectroscopic methods to understand the compound's conformation and electronic structure.

Chemical Reactions and Properties

Thiophene sulfonamide derivatives undergo various chemical reactions, including Suzuki cross-coupling, iodine-mediated sulfonylation, and reactions with selenium(IV) chloride to synthesize selenopheno[3,2-b]thiophene sulfonamides (Raghuvanshi & Verma, 2021). These reactions highlight the compound's reactivity and the potential for further functionalization, making it a versatile building block for synthesizing more complex molecules.

Aplicaciones Científicas De Investigación

Antibacterial and Antitumor Applications

Sulfonamides, including derivatives like 2-(Hydroxymethyl)thiophene-3-sulfonamide, have shown promise in antibacterial and antitumor applications. Research highlights the importance of the sulfonamide moiety in drugs for its antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Specifically, sulfonamide derivatives have been investigated for their potential as antimicrobial agents against pathogenic microbes and as anticancer agents due to their ability to inhibit carbonic anhydrase isoforms linked to tumor growth and metastasis. These findings suggest a broad utility in treating infections and as a basis for developing antitumor therapies (Carta, Scozzafava, & Supuran, 2012; Rathore et al., 2021).

Analytical and Environmental Studies

Further, the compound's class has been explored in analytical chemistry for determining sulfonamide concentrations in various matrices, showcasing the chemical's relevance in environmental studies and food safety. The development of analytical methods, including capillary electrophoresis, for sulfonamides reflects the compound's significance in monitoring environmental and biological samples for contamination and assessing the impact of sulfonamide antibiotics on human health and the environment (Hoff & Kist, 2009).

Environmental Impact and Biodegradation

The environmental persistence and biodegradation of sulfonamides, including thiophene sulfonamide derivatives, have been subjects of interest due to their widespread use and potential ecological impacts. Studies have focused on the microbial degradation of sulfonamide antibiotics in the environment, aiming to understand and mitigate their persistence and the development of antibiotic resistance. This research is crucial for developing strategies to manage sulfonamide contamination and reduce its ecological footprint (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(hydroxymethyl)thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNYCRFXITGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558075 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)thiophene-3-sulfonamide | |

CAS RN |

107142-08-5 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)